Ethyl 5-(3-methylphenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3-methylphenyl)-5-oxovalerate is a complex organic compound. Based on its name, it likely contains an ester functional group (indicated by the “ethyl … oxovalerate” portion of the name) and a phenyl group (indicated by the “3-methylphenyl” portion). Ester compounds are often used in a variety of applications, including the production of polymers, plasticizers, resins, and more .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Chemical Reactions Analysis
Esters, in general, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Scientific Research Applications
Organic Peroxides and Ringclosure
- Ethyl 5-(3-methylphenyl)-5-oxovalerate can undergo a unique ringclosure process when reacting with hydrogen peroxide, leading to the formation of novel compounds like 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one. This reaction showcases the compound's reactivity and potential in organic synthesis (Cubbon & Hewlett, 1968).
Synthesis and Pharmacological Activity
- The compound has been used in the synthesis of various pharmaceuticals, demonstrating its role in drug development. For instance, it was used in the synthesis of uracil derivatives, which were then tested for their analgetic and anti-inflammatory activities (Senda, Hirota, & Notani, 1974).
Reactions with Hydrazines
- This compound's reaction with monosubstituted hydrazines can produce a variety of pyrazole derivatives, highlighting its versatility in heterocyclic chemistry (Kurihara, Uno, & Sakamoto, 1980).
Antagonists for Inflammation Mediators
- The compound has been a part of structural mimics for 5-oxo-ETE, an important pro-inflammatory mediator. Research in this area aims to understand how such mimics can be used to block β-oxidation and interact with pro-inflammatory receptors, offering insights into new anti-inflammatory therapies (Ye et al., 2017).
Synthesis and Reactivity in Drug Development
- It has been involved in the synthesis of laquinimod, a drug undergoing clinical trials for multiple sclerosis. This highlights the compound's role in the development of novel pharmaceuticals (Jansson et al., 2006).
Bench-Stable Synthon for Nazarov's Reagent
- The compound has been used to create a bench-stable synthon for Nazarov's reagent, a popular compound in annulation reactions. This demonstrates its utility in organic synthesis and compound stabilization (Benetti et al., 2008).
Antimitotic Agents in Cancer Research
- Research has also delved into its use in synthesizing pyridine derivatives that act as antimitotic agents, suggesting potential applications in cancer treatment (Temple, Rener, Waud, & Noker, 1992).
Mechanism of Action
Target of Action
Ethyl 5-(3-methylphenyl)-5-oxovalerate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders . The primary targets of this compound are yet to be identified.
Mode of Action
Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction results in changes at the molecular level, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 5-(3-methylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)9-5-8-13(15)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDGDPURKWHIRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645548 |
Source
|
Record name | Ethyl 5-(3-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898751-46-7 |
Source
|
Record name | Ethyl 3-methyl-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(3-methylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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